ethyl N-(2-chlorophenyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

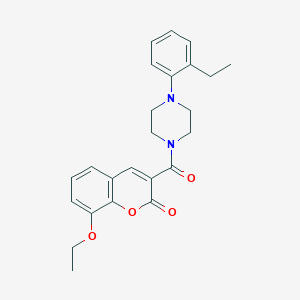

Ethyl N-(2-chlorophenyl)glycinate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is also known by the synonyms Glycine, N-(2-chlorophenyl)-, ethyl ester .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide .Molecular Structure Analysis

The molecular structure of ethyl N-(2-chlorophenyl)glycinate consists of a glycinate (a derivative of glycine) where an ethyl group and a 2-chlorophenyl group are attached to the nitrogen atom .Applications De Recherche Scientifique

Synthesis of Peptide Nucleic Acid (PNA) Monomers

Ethyl N-(2-chlorophenyl)glycinate: is utilized in the synthesis of PNA monomers, particularly N-(Boc-Aminoethylglycin)thymine Ethyl Ester . This compound is crucial for creating peptide nucleic acid oligonucleotide conjugates, which have significant applications in the biomedical and diagnostic fields as antigene and molecular sensors. The synthesis process is scalable and cost-effective, which is vital for the broader application and availability of PNAs.

Molecular Biology Tools

Due to its role in PNA monomer synthesis, ethyl N-(2-chlorophenyl)glycinate indirectly supports the development of molecular biology tools. PNAs are analogs of nucleic acids with a pseudo-peptide backbone, which can be used for various molecular biology applications, including DNA sequence detection and gene therapy .

Biomedical Research

In biomedical research, the PNA monomers synthesized using ethyl N-(2-chlorophenyl)glycinate can be used to create molecular sensors. These sensors have the potential to detect specific DNA or RNA sequences, which is essential for diagnosing genetic disorders and monitoring gene expression .

Diagnostic Field

The diagnostic field benefits from the use of ethyl N-(2-chlorophenyl)glycinate in the synthesis of PNA monomers that can be used as molecular sensors. These sensors can detect and quantify nucleic acids in a sample, providing a powerful tool for medical diagnostics .

Antigene Strategies

PNAs synthesized with ethyl N-(2-chlorophenyl)glycinate can be used in antigene strategies to bind to specific DNA sequences and modulate gene expression. This application is particularly relevant in the context of genetic diseases and cancer therapy .

Cost-Effective Synthesis Methods

The use of ethyl N-(2-chlorophenyl)glycinate in the synthesis of PNA monomers contributes to more cost-effective methods. This affordability can lead to increased research and development in the field of synthetic biology and genetic engineering .

Scalable Production

The scalability of the synthesis process involving ethyl N-(2-chlorophenyl)glycinate means that PNA monomers can be produced in larger quantities. This scalability is crucial for the commercialization and widespread use of PNAs in various scientific and medical applications .

Chemical Education and Research

Finally, the synthesis of PNA monomers using ethyl N-(2-chlorophenyl)glycinate serves as an excellent model for chemical education and research. It provides a practical example of organic synthesis, coupling reactions, and the importance of cost-effective and scalable processes in chemical production .

Orientations Futures

The future directions of research involving ethyl N-(2-chlorophenyl)glycinate and related compounds could involve their use in various synthetic applications . For instance, the thyminyl PNA monomer was reported to be used in various synthetic applications, and a cost-effective, highly scalable method of synthesis could expand its wider use .

Mécanisme D'action

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The exact interaction of ethyl N-(2-chlorophenyl)glycinate with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involving free radical reactions, nucleophilic substitution, and oxidation

Propriétés

IUPAC Name |

ethyl 2-(2-chloroanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYDBQQEELMVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(2-chlorophenyl)glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2993808.png)

![8-isobutyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993810.png)

![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2993811.png)

![5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2993812.png)

![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)

![4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2993817.png)

![N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2993824.png)